molecular formula C6H6O2S B156793 2-Thiopheneacetic acid CAS No. 1918-77-0

2-Thiopheneacetic acid

Cat. No.: B156793
CAS No.: 1918-77-0
M. Wt: 142.18 g/mol
InChI Key: SMJRBWINMFUUDS-UHFFFAOYSA-N
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Description

2-Thiopheneacetic acid is an organosulfur compound with the molecular formula C₆H₆O₂S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One method involves the Friedel-Crafts alkylation of thiophene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation of 2-Thiopheneethanol: Another method involves the oxidation of 2-thiopheneethanol using an oxidizing agent such as oxygen in the presence of a catalyst like bentonite and a co-catalyst such as triethylamine.

Industrial Production Methods: The industrial production of this compound often involves the use of readily available and cost-effective raw materials. The process typically includes steps such as alkylation, hydrolysis, and purification to obtain high yields of the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol, 2-thiopheneethanol, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus pentachloride.

Major Products Formed:

    Oxidation: Oxidized derivatives such as thiophene-2-carboxylic acid.

    Reduction: 2-Thiopheneethanol.

    Substitution: 2-Thiopheneacetyl chloride.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Thiopheneacetic acid and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies indicate that certain heterocyclic amides derived from this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized through acylation and aminolysis demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Penicillin and Cephalosporin Modifiers
The compound serves as a crucial chemical modifier in the synthesis of penicillin and cephalosporin derivatives. Its derivatives are utilized to enhance the efficacy of these antibiotics by modifying their chemical structure, thereby improving their pharmacological properties . This application is particularly relevant in developing new antibiotics to combat resistant bacterial strains.

Agricultural Chemistry

Pesticide Development
this compound has been explored for its potential use in developing agricultural chemicals, particularly pesticides. The compound's structural characteristics allow it to act as a precursor for various agrochemicals that can target specific pests while minimizing environmental impact . The synthesis of thiophene-based agrochemicals is an area of ongoing research, aiming to create more effective and eco-friendly solutions for pest management.

Material Science

Polymer Synthesis
In material science, this compound is being investigated as a building block for synthesizing polymers with unique properties. Its ability to form stable bonds with other organic compounds makes it suitable for creating functionalized polymers that can be used in various applications, including coatings and adhesives . Research is ongoing to explore how these polymers can be tailored for specific industrial applications.

Chemical Synthesis

Synthetic Methods
Recent advancements have introduced efficient synthetic methods for producing this compound from readily available precursors such as thiophene and paraformaldehyde. These methods emphasize low production costs and environmental sustainability, making the compound more accessible for various applications . The development of these synthetic routes is crucial for scaling up production to meet industrial demands.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial agents, penicillin/cephalosporin modifiersEffective against Staphylococcus aureus, enhances antibiotic efficacy .
Agricultural ChemistryDevelopment of pesticidesPotential as a precursor for eco-friendly agrochemicals .
Material ScienceBuilding blocks for functionalized polymersSuitable for coatings and adhesives with tailored properties .
Chemical SynthesisEfficient synthetic methodsLow-cost production routes emphasizing sustainability .

Comparison with Similar Compounds

Biological Activity

2-Thiopheneacetic acid (2-TAA) is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article compiles significant research findings and case studies to present a comprehensive overview of the biological activity associated with 2-TAA.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6H6O2S
  • CAS Number : 1918-77-0
  • Molecular Weight : 158.18 g/mol

It features a carboxymethyl group at the 2-position of the thiophene ring, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study published in Eurasian Chemical Communications synthesized various heterocyclic amides from 2-TAA and evaluated their antibacterial activities against several pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. Notably, compounds derived from 2-TAA showed superior antibacterial effects compared to standard antibiotics such as amoxicillin, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of 2-TAA Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
IStaphylococcus aureus8 µg/mL
IIEnterococcus faecalis16 µg/mL
IIIPseudomonas aeruginosa4 µg/mL
IVEscherichia coli32 µg/mL

Anti-inflammatory Potential

In addition to its antimicrobial properties, 2-TAA has been identified as a promising lead compound for developing inhibitors targeting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. Research indicates that certain derivatives of 2-TAA exhibit selective inhibitory activity against mPGES-1 in low micromolar concentrations, suggesting potential applications in treating inflammation-related disorders .

The inhibition of mPGES-1 by 2-TAA derivatives leads to reduced production of prostaglandin E2 (PGE2), a mediator associated with pain and inflammation. This mechanism not only addresses inflammation but also shows promise in cancer therapy due to the role of PGE2 in tumor progression .

Case Study 1: Synthesis and Evaluation of Heterocyclic Amides

A study synthesized various heterocyclic amides from 2-TAA and evaluated their biological activities. The results indicated that specific structural modifications enhanced antimicrobial efficacy, providing insights into the structure-activity relationship (SAR) essential for drug development .

Case Study 2: mPGES-1 Inhibition

Another study focused on the development of mPGES-1 inhibitors based on 2-TAA scaffolds. The most promising compound demonstrated cell cycle arrest in cancer cell lines, highlighting its potential dual role in managing inflammation and cancer .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing heterocyclic amide derivatives of 2-thiopheneacetic acid?

  • Answer : Derivatives are synthesized via a two-step process: (1) activation of this compound with thionyl chloride to form 2-thiopheneacetyl chloride, followed by (2) aminolysis with heterocyclic amines in a tetrahydrofuran (THF) medium. Characterization employs FT-IR (to confirm amide bonds via bands at ~1688 cm⁻¹ for C=O and ~1567 cm⁻¹ for N-H), ¹H/¹³C NMR (e.g., methylene protons at 4.10 ppm and thiophene/thiazole ring protons at 7.04–7.49 ppm), and elemental analysis (C, H, N, S percentages within ±0.4% of theoretical values) .

Q. How is the antimicrobial activity of this compound derivatives evaluated in vitro?

  • Answer : Activity is assessed using the minimum inhibitory concentration (MIC) method. Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) are cultured at 37°C (bacteria) or 28°C (fungi) in nutrient broth. Test compounds are dissolved in DMSO and serially diluted. MIC values (µg/mL) are determined after 24 hours by observing microbial growth inhibition, with ampicillin, tetracycline, and ketoconazole as positive controls. Compounds I and III show superior activity against Gram-negative bacteria compared to ampicillin .

Advanced Research Questions

Q. How do structural modifications (e.g., acetyloxy substituents) influence the antimicrobial efficacy of this compound derivatives?

  • Answer : Substituents like the acetyloxy (OAc) group on the furan ring (e.g., compound III) enhance activity by increasing lipophilicity and membrane permeability. Spectroscopic data (e.g., IR shifts in amide bands) and bioassay results (MIC values 8–16 µg/mL for P. aeruginosa) correlate with electronic and steric effects of substituents. Molecular docking studies suggest improved binding to bacterial enzyme active sites .

Q. What thermodynamic and computational methods validate the stability and reactivity of this compound derivatives?

  • Answer : Combustion calorimetry measures enthalpies of formation (ΔfH°), while Calvet microcalorimetry determines vaporization enthalpies. Gas-phase stability is modeled using G3-level quantum chemical calculations, which align with experimental ΔfH° values (e.g., −450 ± 2 kJ/mol for methyl esters). Isodesmic reactions further predict substituent effects on thermodynamic stability .

Q. How can contradictory antimicrobial data between studies be resolved (e.g., compound III’s activity against Bacillus subtilis)?

  • Answer : Discrepancies arise from variations in microbial strain susceptibility, compound purity (e.g., residual DMSO), and solvent effects. For B. subtilis, compound III’s MIC ranges from 32 µg/mL (inactive) to 16 µg/mL (moderate activity) across studies. Methodological harmonization—standardized inoculum density (10⁶ CFU/mL), solvent controls, and triplicate testing—is critical to reconcile results .

Q. Methodological Considerations

  • Spectroscopic Validation : Ensure baseline correction in FT-IR to avoid misinterpretation of amide bands .
  • Bioassay Optimization : Use ≤1% DMSO to prevent solvent toxicity and validate MIC endpoints via optical density (OD600) .
  • Computational Modeling : Cross-validate DFT/G3 results with experimental thermochemical data to refine predictive accuracy .

Properties

IUPAC Name

2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJRBWINMFUUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062059
Record name 2-Thiopheneacetic acid
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1918-77-0, 69492-74-6
Record name 2-Thiopheneacetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thienylacetic acid
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Record name Thiopheneacetic acid
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Record name 2-Thiopheneacetic acid
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Record name 2-Thiopheneacetic acid
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Record name 2-thienylacetic acid
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Record name 2-THIOPHENEACETIC ACID
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Synthesis routes and methods I

Procedure details

Red phosphorous (180 mg) and iodine (60 mg) were added to acetic acid (2.85 ml), and the mixture was stirred for 30 min. A solution of water (60 mg) and α-methoxy-2-thiopheneacetic acid (860 mg, 5 mmol) in acetic acid (1.5 ml) was added to this mixture and the resulting mixture was heated under reflux for 2 hr. with vigorous stirring. After cooling to room temperature, water and ethyl acetate were added thereto. After filtering off the precipitate by the use of celite, the organic layer was separated. It was washed with saturated aqueous solution of sodium chloride and dried with anhydrous magnesium sulfate. After filtration, the solution was concentrated under a reduced pressure, and the crystals which remained were recrystallized from ethyl acetate:n-hexane to give 2-thiopheneacetic acid (610 mg) melting at 62° C. (Literature value: 62°-65° C.).
[Compound]
Name
Red phosphorous
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
2.85 mL
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solvent
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60 mg
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reactant
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860 mg
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reactant
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1.5 mL
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solvent
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Synthesis routes and methods II

Procedure details

α-Phenylthio-2-thiopheneacetic acid (890 mg, 3.56 mmol) was dissolved in acetic acid (6 ml), then zinc dust (350 mg, 5.4 mmol) was added and the mixture was heated under reflux with vigorous stirring. After 30 min., zinc dust (350 mg, 5.4 mmol) was added again, and the mixture was heated under reflux for another 4 hr. with stirring, then cooled to room temperature, and most of the solvent was removed by distillation. Water and ethyl acetate were added and the precipitate was filtered off by the use of celite, and the layers of the filtrate were separated. The organic layer was washed with an aqueous solution of sodium chloride and dried with anhydrous magnesium sulfate. After filtration, the solution was concentrated under a reduced pressure and the crystals thus obtained were further recrystallized from ethyl acetate: n-hexane to give 2-thiopheneacetic acid (430 mg) melting at 62° C. (literature value: 62°-65° C.).
Name
α-Phenylthio-2-thiopheneacetic acid
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step Two
Name
Quantity
350 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Aqueous solution of sodium hydroxide 8.8 g (0.22 mol) in water of 15 ml was added drop by drop to mixture of 2-mercapto furan 20.0 g (0.20 mol), chloroacetic acid 27.0 g (0.22 mol) and ethanol 300 ml with stirring at room temperature. After 20 minutes of stirring it was heated to 50° C., and further aqueous solution of sodium hydroxide 8.8 g (0.22 mol) in 15 ml of water was added slowly drop by drop. After stirring for 3 hours at 50° C., it was cooled to room temperature, and water was added till reaction liquid became uniform. Hydrochloric acid was added for neutralization. Prepared crystal was collected by filtration and 23.5 g (0.148 mol) of 2-carboxymethylthiofuran was obtained by recrystallization in methanol. Synthesis of yield 74%.
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20 g
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27 g
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300 mL
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8.8 g
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15 mL
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Synthesis routes and methods IV

Procedure details

A solution of 15 mM of 7 ACA and 400 mM of thienylactic acid in 50% dioxane/50% acetate 50 mM is prepared at a ph 6. The column is thermostatized at 25° C., the flow and volume of the derivative are the same as in example 1. The moveable phase that we use for HPLC is 30% methanol/70% phosphate, 0.067M at a pH of 4.7, the rest of the conditions are maintained like those in example 1. After attaining the balance, the degree of conversion of 7-ACA into cephalothin is above 95%.
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Synthesis routes and methods V

Procedure details

3-thienylacetic acid; 1- or 2-furylacetic acid; 2-, 3- or 4-pyridylacetic acid; 2-mercaptomethylnicotinic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1- or 2-furylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Name
3- or 4-pyridylacetic acid
Quantity
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Name
2-mercaptomethylnicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiopheneacetic acid
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Reactant of Route 6
2-Thiopheneacetic acid

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